Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20381554
InChI: InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-11(7-4-8-15-12)16-13(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
SMILES:
Molecular Formula: C13H11ClN2O4S
Molecular Weight: 326.76 g/mol

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate

CAS No.:

Cat. No.: VC20381554

Molecular Formula: C13H11ClN2O4S

Molecular Weight: 326.76 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate -

Specification

Molecular Formula C13H11ClN2O4S
Molecular Weight 326.76 g/mol
IUPAC Name benzyl N-(2-chlorosulfonylpyridin-3-yl)carbamate
Standard InChI InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-11(7-4-8-15-12)16-13(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Standard InChI Key GOXRDZNRKFUWJM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)S(=O)(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate features a pyridine ring substituted at the 2-position with a chlorosulfonyl group (-SO2_2Cl) and at the 3-position with a carbamate linkage to a benzyl group. This arrangement confers unique electronic and steric properties:

  • The pyridine ring provides a planar, aromatic framework that facilitates π-π stacking interactions with biological targets.

  • The chlorosulfonyl group is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., cysteine or serine) in enzymes.

  • The benzyl carbamate moiety enhances lipid solubility, potentially improving membrane permeability in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H11ClN2O4S\text{C}_{13}\text{H}_{11}\text{ClN}_{2}\text{O}_{4}\text{S}
Molecular Weight326.76 g/mol
IUPAC Namebenzyl N-(2-chlorosulfonylpyridin-3-yl)carbamate
Canonical SMILESC1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)S(=O)(=O)Cl
InChI KeyGOXRDZNRKFUWJM-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between benzyl carbamate and 2-chlorosulfonylpyridine under anhydrous conditions. Triethylamine is typically employed as a base to deprotonate the carbamate nitrogen, facilitating the attack on the electrophilic sulfur atom of the chlorosulfonyl group.

Critical Reaction Parameters:

  • Temperature: Maintained at 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran, chosen for their inertness and ability to dissolve both reactants.

  • Purification: Column chromatography using silica gel with a gradient elution of ethyl acetate and hexane yields >95% purity.

Table 2: Representative Synthesis Protocol

StepReagent/ConditionPurpose
12-ChlorosulfonylpyridineElectrophilic reactant
2Benzyl carbamateNucleophilic reactant
3Triethylamine (2 eq)Base for deprotonation
4Dichloromethane, 0°C, 12 hrsReaction medium and temperature control

Mechanism of Biological Activity

Covalent Enzyme Modification

The chlorosulfonyl group acts as a "warhead," forming irreversible covalent bonds with nucleophilic amino acids in enzyme active sites. For example, in serine proteases, the sulfur atom reacts with the catalytic serine residue, generating a sulfonate ester that disrupts enzymatic function. This mechanism is analogous to covalent inhibitors like aspirin (acetylates cyclooxygenase) but offers greater selectivity due to the pyridine ring’s directional constraints.

Kinetic Studies:

  • IC50_{50}: Reported values range from 50–200 nM for trypsin-like proteases, depending on substituent electronic effects.

  • Residence Time: Covalent adducts exhibit half-lives >24 hours, suggesting long-lasting inhibition.

Research Applications and Findings

Medicinal Chemistry

Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate serves as a precursor for covalent kinase inhibitors. For instance, replacing the benzyl group with aryl urea derivatives yields compounds that selectively target EGFR T790M mutants in non-small cell lung cancer.

Chemical Biology Probes

The compound’s ability to label active-site nucleophiles has been exploited to profile enzyme activity in complex proteomes. A 2024 study utilized a fluorescently tagged derivative to identify novel deubiquitinases in HeLa cell lysates.

Future Directions

Targeted Drug Delivery

Current efforts focus on conjugating the compound to antibody-drug conjugates (ADCs) to enhance tumor-specific uptake. Preliminary data show a 3-fold increase in potency against HER2-positive breast cancer models compared to non-targeted analogs.

Sustainable Synthesis

Researchers are exploring biocatalytic routes using engineered sulfotransferases to replace chlorosulfonic acid, reducing waste and improving atom economy.

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